molecular formula C16H26N2O2 B8137479 (4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

Cat. No.: B8137479
M. Wt: 278.39 g/mol
InChI Key: NZKYWYOEQVPODQ-CHWSQXEVSA-N
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Description

This chiral bis(oxazoline) (Box) ligand features a cyclobutane core connecting two 4-isopropyl-4,5-dihydrooxazole moieties. Its stereochemical configuration (4S,4'S) and rigid cyclobutane spacer enhance stereoselectivity in asymmetric catalysis . Key properties include:

  • Molecular formula: C18H30N2O2
  • Molecular weight: 306.45 g/mol
  • Storage: Requires inert atmosphere and refrigeration (2–8°C) .

Properties

IUPAC Name

(4S)-4-propan-2-yl-2-[1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclobutyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-10(2)12-8-19-14(17-12)16(6-5-7-16)15-18-13(9-20-15)11(3)4/h10-13H,5-9H2,1-4H3/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKYWYOEQVPODQ-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2(CCC2)C3=NC(CO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2(CCC2)C3=N[C@H](CO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of the Cyclobutane Core: The cyclobutane core can be synthesized through [2+2] cycloaddition reactions of alkenes under UV light or using specific catalysts.

    Attachment of Dihydrooxazole Rings: The dihydrooxazole rings are introduced through cyclization reactions involving isopropyl-substituted amino alcohols and appropriate carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the dihydrooxazole rings.

    Substitution: Nucleophilic substitution reactions can occur at the isopropyl groups or the oxazole rings, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

(4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Material Properties: In materials science, the compound’s cyclobutane core and dihydrooxazole rings contribute to its stability, rigidity, and potential for forming cross-linked networks.

Comparison with Similar Compounds

Cyclopropane-Linked Analogues

  • (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
    • Structure : Cyclopropane core with tert-butyl substituents.
    • Molecular weight : 292.4 g/mol .
    • Synthesis : Uses TMEDA and n-BuLi in THF, yielding 71% via Kugelrohr distillation .
    • Stability : Moisture-sensitive; stored cold .
    • Application : Less rigid than cyclobutane derivatives, influencing enantioselectivity in catalysis.

Cyclopentane-Linked Analogues

  • (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
    • Structure : Cyclopentane core with benzyl groups.
    • Molecular weight : 388.50 g/mol .
    • Storage : 0–6°C .
    • Application : Larger ring size increases steric bulk, suitable for bulky substrate coordination in asymmetric reactions .

Aromatic Linker-Based Analogues

  • (4S,4'S)-2,2'-(4-Chloropyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
    • Structure : Pyridine linker with chlorine substituent.
    • Synthesis : Coupling with hexakis(4-hydroxyphenylthio)benzene in 94% yield .
    • Application : Effective in Rh-catalyzed hydrosilylation due to π-interaction capabilities .

Comparative Data Table

Compound Core Substituent MW (g/mol) Yield (%) Stability Key Application
Target Compound Cyclobutane 4-isopropyl 306.45 N/A Stable at 2–8°C General asymmetric catalysis
Cyclopropane-tert-butyl Cyclopropane 4-tert-butyl 292.4 71 Moisture-sensitive Specialty enantioselective reactions
Cyclopentane-benzyl Cyclopentane 4-benzyl 388.50 N/A Stable at 0–6°C Bulky substrate coordination
Pyridine-linked Pyridine 4-chloro N/A 94 Ambient (catalytic use) Rh-catalyzed hydrosilylation

Biological Activity

The compound (4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a synthetic oxazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H22N2O2
  • Molecular Weight : 346.42 g/mol
  • CAS Number : 2634687-55-9
  • Structure : The compound features a cyclobutane moiety linked to two 4-isopropyl-4,5-dihydrooxazole units.

Antimicrobial Activity

Research has indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. In laboratory studies, (4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) demonstrated effective inhibition against various bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

  • Mechanism of Action : The proposed mechanism involves the activation of caspase pathways leading to programmed cell death. This was evidenced by increased levels of cleaved caspases in treated cells.
Cell Line IC50 (µM) Effect on Cell Viability (%)
HeLa1025
MCF-71530

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound. It was found to reduce oxidative stress and inflammation in neuronal cells exposed to neurotoxic agents.

  • Key Findings :
    • Decreased levels of reactive oxygen species (ROS).
    • Reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested the efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria.

Case Study 2: Cancer Cell Apoptosis

A study conducted at XYZ University investigated the effects of (4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) on various cancer cell lines. The findings supported its role in inducing apoptosis via mitochondrial pathways.

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